(3,4-Diethoxyphenyl)(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine core and the subsequent addition of the benzoyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperazine and pyrimidine derivatives.
Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyrimidine core are known to interact with various biological molecules, potentially modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial activity.
1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Targets poly (ADP-ribose) polymerase in cancer cells.
Uniqueness
2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C27H33N5O3 |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H33N5O3/c1-5-34-23-12-9-21(18-24(23)35-6-2)26(33)31-13-15-32(16-14-31)27-28-20(4)17-25(30-27)29-22-10-7-19(3)8-11-22/h7-12,17-18H,5-6,13-16H2,1-4H3,(H,28,29,30) |
InChI Key |
GBQCRVVAHVGCOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C)OCC |
Origin of Product |
United States |
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